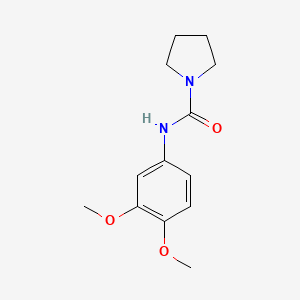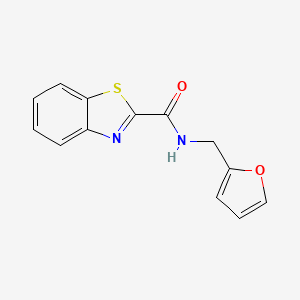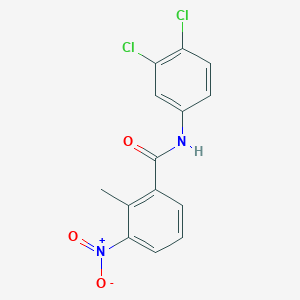
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, commonly known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been found to have a range of biological effects. In
Applications De Recherche Scientifique
DMPP has been widely used as a pharmacological tool in scientific research. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its activity. This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. DMPP has also been found to modulate the activity of other receptors, including the GABA-A receptor and the 5-HT3 receptor.
Mécanisme D'action
DMPP exerts its pharmacological effects by binding to the allosteric site of the α7 nicotinic acetylcholine receptor, increasing its sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to downstream effects such as increased calcium influx and neurotransmitter release.
Biochemical and Physiological Effects
DMPP has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as reduce inflammation and pain perception. DMPP has also been found to have anxiolytic and antidepressant effects, possibly through its modulation of the GABA-A receptor and the 5-HT3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for use in lab experiments. It is a highly selective modulator of the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in various physiological processes. DMPP is also relatively stable and can be easily synthesized, making it a cost-effective option for researchers.
However, there are also limitations to the use of DMPP in lab experiments. Its effects may be influenced by factors such as age, sex, and genetic background, making it important to carefully control for these variables in experimental design. Additionally, DMPP has been found to have some off-target effects, such as modulating the activity of other receptors, which may complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on DMPP. One area of interest is the role of the α7 nicotinic acetylcholine receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. DMPP has been found to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential. Additionally, further research is needed to fully understand the effects of DMPP on other receptors, such as the GABA-A receptor and the 5-HT3 receptor, and how these effects may contribute to its pharmacological profile.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide, or DMPP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DMPP acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, leading to a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, DMPP has several potential future directions for research, including its role in neurodegenerative diseases and its effects on other receptors.
Méthodes De Synthèse
DMPP can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine-1-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. Alternatively, DMPP can be synthesized through the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine and subsequent coupling with N,N'-dicyclohexylcarbodiimide.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-6-5-10(9-12(11)18-2)14-13(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADUQTYHPKJXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)
![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)

![2-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5724365.png)
![N-(tert-butyl)-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]acetamide](/img/structure/B5724371.png)
![4-bromo-2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenol](/img/structure/B5724373.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724378.png)